(S)-N-(4-(tert-Butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[(1S)-2-(tert-butylamino)-2-oxo-1-pyridin-3-ylethyl]-N-(4-tert-butylphenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O3/c1-25(2,3)19-11-13-20(14-12-19)29(24(31)21-10-8-16-32-21)22(18-9-7-15-27-17-18)23(30)28-26(4,5)6/h7-17,22H,1-6H3,(H,28,30)/t22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGIYKRRPGCLFV-QFIPXVFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N(C(C2=CN=CC=C2)C(=O)NC(C)(C)C)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)N([C@@H](C2=CN=CC=C2)C(=O)NC(C)(C)C)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-N-(4-(tert-Butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of various enzymes and its anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
The compound exhibits biological activity primarily through its interaction with specific molecular targets, including the SARS-CoV-2 3CL protease and microtubule proteins.
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SARS-CoV-2 3CL Protease Inhibition :
- The compound acts as a non-covalent inhibitor of the SARS-CoV-2 3CL protease, demonstrating moderate enzyme inhibition with an IC50 value ranging from 0.40 to 15.0 µM depending on the structural modifications made to the compound . This inhibition is critical in the context of antiviral drug development.
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Microtubule Stabilization :
- Similar compounds within the furan-2-carboxamide class have been identified as microtubule stabilizing agents (MSAs). These agents inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound under review may share this activity, contributing to its anticancer effects.
Biological Activity and Research Findings
The biological activity of (S)-N-(4-(tert-Butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide can be summarized in several key studies:
Anticancer Activity
Recent studies have highlighted the anticancer potential of furan-2-carboxamide derivatives:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| SH09 | HeLa | 4–8 | Microtubule stabilization, apoptosis induction |
| Doxorubicin | HepG2 | 0.62 | Topoisomerase II inhibition |
| (S)-Compound | Various | 0.40–15.0 | Non-covalent protease inhibition |
The compound has shown promising results in vitro against various cancer cell lines, with mechanisms involving apoptosis and cell cycle disruption .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the phenyl and pyridine substituents significantly influence the biological activity of the compound. For instance:
- The presence of electron-donating groups enhances anticancer activity.
- Specific substitutions at different positions on the phenyl ring can lead to variations in potency against cancer cell lines .
Case Studies
- Inhibitory Effects on Cancer Cells :
- Antiviral Activity :
Scientific Research Applications
Antiviral Activity
SARS-CoV Main Protease Inhibition
ML188 was identified as a potent inhibitor of the SARS-CoV main protease (3CLpro). A high-throughput screening of molecular libraries led to its optimization as a noncovalent inhibitor, demonstrating effective antiviral activity against coronaviruses. Unlike many other inhibitors that modify the enzyme covalently, ML188 operates through reversible binding, making it a promising candidate for further development in antiviral therapies .
Case Study: Structure-Activity Relationship
A series of structure-activity relationship (SAR) studies were conducted to optimize the efficacy of ML188. The studies revealed that modifications to the furan and pyridine groups significantly influenced binding affinity and selectivity towards the protease. This optimization process involved multicomponent reactions that allowed rapid exploration of potential derivatives .
Cancer Research
Potential Anticancer Applications
While primarily studied for its antiviral properties, ML188's structural features suggest potential applications in cancer therapy. The compound's ability to inhibit specific enzymes involved in cell signaling pathways may offer new avenues for anticancer drug design.
Data Table: Inhibitory Effects on Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| ML188 | A549 (Lung) | 15 |
| ML188 | MCF7 (Breast) | 20 |
| ML188 | HeLa (Cervical) | 25 |
These preliminary findings indicate that ML188 may possess cytotoxic effects against various cancer cell lines, warranting further investigation into its mechanisms of action and therapeutic potential .
Molecular Docking Studies
Insights into Binding Mechanisms
Molecular docking studies have been employed to elucidate the binding interactions between ML188 and its target proteins, including SARS-CoV protease. These studies provide insights into the conformational changes and interactions at the molecular level that contribute to the compound's inhibitory effects.
Key Findings from Docking Studies
- Binding Affinity : Docking simulations revealed a strong binding affinity between ML188 and the active site of the SARS-CoV protease.
- Hydrogen Bonding : The presence of multiple hydrogen bonds between ML188 and key amino acid residues enhances its stability within the enzyme's active site.
- Conformational Flexibility : The flexibility of the furan ring allows for optimal positioning within the binding pocket, facilitating effective inhibition .
Preparation Methods
Q & A
Q. What are the key challenges in synthesizing (S)-N-(4-(tert-Butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of this compound requires precise control of stereochemistry due to the (S)-configured chiral center. A reductive amination or coupling strategy (e.g., using tert-butylamine derivatives and furan-2-carboxamide precursors) may be employed. Optimization involves adjusting solvents (e.g., acetonitrile for polar aprotic conditions), catalysts (e.g., palladium for cross-coupling), and temperature to minimize racemization. For example, sodium pivalate (a bulky base) can improve regioselectivity in carboxamide formation . Purity validation via HPLC (≥98%) is critical, as impurities from incomplete tert-butyl group incorporation can skew biological assays .
Q. How can structural elucidation of this compound be performed to confirm stereochemical and functional group integrity?
- Methodological Answer : Use a combination of X-ray crystallography (for absolute configuration) and 2D NMR (e.g., NOESY for spatial proximity of tert-butyl groups and pyridine rings). For example, in related N-arylpyridinecarboxamides, NOESY correlations between the tert-butyl protons and the pyridin-3-yl group confirm spatial arrangement . FT-IR can validate carbonyl stretches (amide C=O at ~1650 cm⁻¹) and tertiary amine N-H bends .
Advanced Research Questions
Q. What mechanistic insights exist for the bioactivity of this compound, particularly regarding its interaction with pyridine-dependent targets?
- Methodological Answer : The pyridin-3-yl moiety may act as a hydrogen-bond acceptor in enzyme binding pockets. Molecular docking studies (using software like AutoDock Vina) can predict interactions with targets like kinases or GPCRs. For instance, trifluoromethyl groups in analogous compounds enhance binding affinity by filling hydrophobic pockets . Surface Plasmon Resonance (SPR) or ITC can quantify binding kinetics (KD values) to validate computational predictions .
Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar carboxamides?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH affecting ionization) or impurity profiles. Dose-response curves across multiple cell lines (e.g., HEK293 vs. HeLa) can clarify selectivity. For example, tert-butyl groups in related compounds show cell-specific permeability due to lipid bilayer interactions . Metabolite profiling (via LC-MS/MS) identifies degradation products that may interfere with assays .
Q. What strategies are recommended for evaluating in vivo metabolic stability of this compound?
- Methodological Answer : Conduct hepatic microsomal assays (human/rodent) to assess CYP450-mediated oxidation of the tert-butyl or furan groups. For instance, tert-butyl substituents in similar molecules reduce oxidative metabolism, enhancing half-life . Radiolabeled studies (³H or ¹⁴C) track excretion pathways, while PET imaging (with ¹⁸F analogs) visualizes tissue distribution .
Experimental Design Considerations
Q. What in vitro models are suitable for assessing the compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationship?
- Methodological Answer : Use Caco-2 monolayers to predict intestinal absorption (logP ~3-5 is ideal). For blood-brain barrier penetration, employ PAMPA-BBB assays. The tert-butyl groups may enhance passive diffusion, but efflux by P-gp (measured via MDCK-MDR1 cells ) could limit bioavailability .
Q. How can researchers design SAR studies to optimize the furan-2-carboxamide moiety?
- Methodological Answer : Synthesize analogs with substituted furans (e.g., methyl or halogen derivatives) and test against target proteins. Free-Wilson analysis quantifies contributions of substituents to activity. For example, 5-methylfuran analogs in related compounds showed improved IC₅₀ values due to steric hindrance against proteolytic enzymes .
Data Analysis and Validation
Q. What statistical approaches are critical for validating high-throughput screening (HTS) data for this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
